molecular formula C20H19ClN4O3S B2864342 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-61-8

4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2864342
CAS No.: 537680-61-8
M. Wt: 430.91
InChI Key: YRFSSPAZSOBWIH-UHFFFAOYSA-N
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Description

4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated nitrophenyl group, a dimethylphenyl group, and a thioxo-tetrahydropyrimidine core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-10-4-5-11(2)15(8-10)23-19(26)17-12(3)22-20(29)24-18(17)13-6-7-14(21)16(9-13)25(27)28/h4-9,18H,1-3H3,(H,23,26)(H2,22,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFSSPAZSOBWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Relevance

Tetrahydropyrimidine derivatives, particularly those bearing thioxo and carboxamide functionalities, are frequently synthesized via multicomponent reactions (MCRs) such as the Biginelli reaction. The target compound’s structure integrates a 4-chloro-3-nitrophenyl group at position 4, a 2,5-dimethylphenyl carboxamide at position 5, and a thioxo group at position 2, necessitating a tailored synthetic approach. Key challenges include regioselective substitutions and stability under reaction conditions.

Biginelli Reaction-Based Synthesis

The Biginelli reaction, involving condensation of an aldehyde, thiourea, and a β-ketoester, serves as a foundational method for tetrahydropyrimidine synthesis. For this compound, the following components are hypothesized:

  • Aldehyde : 4-Chloro-3-nitrobenzaldehyde (introducing the 4-chloro-3-nitrophenyl group).
  • Thiourea : Provides the 2-thioxo moiety.
  • β-Ketoester : Methyl or ethyl acetoacetate (source of the 6-methyl group).

Catalytic Variations

Copper(II) Chloride Dihydrate Catalysis

A solvent-free Grindstone methodology using CuCl₂·2H₂O (10 mol%) at 80°C for 2–4 hours yields tetrahydropyrimidines with >85% efficiency. Applied to the target compound, this method would involve:

  • Grinding 4-chloro-3-nitrobenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and methyl acetoacetate (1.0 equiv) with CuCl₂·2H₂O.
  • Post-reaction purification via recrystallization from ethanol.

Advantages : High atom economy, reduced solvent waste, and rapid reaction times.

Acid Catalysis (HCl or DABCO)

Traditional HCl-catalyzed Biginelli reactions in ethanol under reflux (12–24 hours) offer moderate yields (60–75%). For the target compound, substituting HCl with 1,4-diazabicyclo[2.2.2]octane (DABCO) may enhance regioselectivity due to milder basic conditions.

Post-Cyclization Functionalization

The N-(2,5-dimethylphenyl)carboxamide group at position 5 likely requires post-cyclization amidation. A two-step approach is proposed:

  • Cyclization : Form the tetrahydropyrimidine core via Biginelli reaction.
  • Amidation : React the ester intermediate with 2,5-dimethylaniline using a coupling agent (e.g., HATU) in DMF at 0°C→RT.

Thionation for 2-Thioxo Group

If the initial cyclization produces a 2-oxo derivative, thionation using Lawesson’s reagent (1.2 equiv in toluene, reflux, 2 hours) converts it to the 2-thioxo analog with >88% yield.

Alternative Synthetic Routes

Cyclocondensation with O-Methylisourea

A method from involves cyclocondensation of O-methylisourea hemisulfate with 2-(gem-disubstituted)methylene-3-oxoesters, followed by hydrolysis. For the target compound:

  • React 4-chloro-3-nitrobenzaldehyde-derived methylene-3-oxoester with O-methylisourea.
  • Hydrolyze intermediates under acidic conditions to yield the tetrahydropyrimidine core.

Yield : ~90% after chromatographic purification.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques, though not explicitly cited for this compound, are viable for tetrahydropyrimidines. Combining reagents with a catalytic amount of ZnO nanoparticles under mechanical agitation (30–60 minutes) could offer an eco-friendly alternative.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): Expected signals include δ 8.2–8.5 (aromatic protons from nitrophenyl), δ 2.3–2.6 (methyl groups), and δ 10.2 (thioamide NH).
  • ¹³C NMR : Peaks at δ 175–180 (C=S), δ 165–170 (carboxamide C=O), and δ 140–150 (nitrophenyl carbons).
  • IR : Bands at 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) typically shows ≥98% purity, with retention times varying by method.

Comparative Analysis of Synthetic Methods

Method Catalyst Conditions Yield (%) Purity (%)
Grindstone (CuCl₂) CuCl₂·2H₂O Solvent-free, 80°C 85–90 98
Traditional Biginelli HCl EtOH, reflux 60–75 95
Cyclocondensation NaHCO₃ DMF, 65°C 90 97
Thionation Lawesson’s Toluene, reflux 88 99

Challenges and Optimization Strategies

  • Regioselectivity : Steric hindrance from the 2,5-dimethylphenyl group may necessitate excess β-ketoester (1.5 equiv) to drive the reaction.
  • Nitrophenyl Stability : The electron-withdrawing nitro group risks decomposition under prolonged heating; stepwise temperature ramping (50°C→80°C) is advised.
  • Purification : Silica gel chromatography (ethyl acetate/hexane 3:7) effectively removes unreacted aldehydes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various reactions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Reduction: 4-(4-amino-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

    Substitution: 4-(4-methoxy-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the functional groups to enhance these activities and study their mechanisms of action.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 4-(4-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

The presence of both the chloro and nitro groups in 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide makes it unique compared to similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, providing distinct advantages in various applications.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its potential applications

Biological Activity

The compound 4-(4-chloro-3-nitrophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an inhibitor of key enzymes and its antimicrobial properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18ClN3O3S\text{C}_{17}\text{H}_{18}\text{ClN}_3\text{O}_3\text{S}

This structure features a thioxo group and various aromatic substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that tetrahydropyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that tetrahydropyrimidine derivatives can inhibit the growth of various bacteria and fungi.
  • Enzyme Inhibition : These compounds often act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.

Antimicrobial Activity

The compound has shown promising results in inhibiting microbial growth. A study evaluating various tetrahydropyrimidine derivatives found that many exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
This compoundEscherichia coli30 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The inhibition of acetylcholinesterase (AChE) is particularly relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's. The compound was assessed for AChE inhibitory activity alongside other tetrahydropyrimidines.

CompoundAChE Inhibition (IC50)
This compound0.15 µM

This IC50 value indicates a strong inhibitory effect compared to other known inhibitors.

Case Studies

In a case study involving synthetic analogs of tetrahydropyrimidines, researchers synthesized various derivatives and tested their biological activities. The study highlighted that structural modifications significantly impacted both antimicrobial and enzyme inhibitory activities. The presence of electron-withdrawing groups like nitro and chloro in the aromatic rings enhanced the bioactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves multi-step protocols, starting with cyclocondensation of thiourea derivatives with β-keto esters or nitriles. Key steps include:

  • Step 1: Formation of the tetrahydropyrimidine ring via Biginelli-like reactions under acidic conditions (e.g., HCl or acetic acid) at 80–100°C.
  • Step 2: Functionalization of the phenyl substituents using Suzuki coupling or nucleophilic aromatic substitution.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Optimization: Control reaction time (6–24 hr), solvent polarity (DMF for nitro-group stability), and stoichiometric ratios (1:1.2 for aryl halide coupling partners) to improve yields (often 40–60%) .
    • Characterization: Confirm structure using 1H^1H/13C^{13}C-NMR (e.g., thioxo proton at δ 10–12 ppm) and HRMS (mass accuracy <3 ppm) .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR identifies aromatic protons (δ 7.0–8.5 ppm for nitroaryl groups) and methyl groups (δ 2.1–2.5 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, δ 165–175 ppm) and thioxo (C=S, δ 180–190 ppm) moieties .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+^+) with isotopic patterns matching Cl and S atoms .
  • HPLC: Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What solubility and stability considerations are relevant for in vitro assays?

  • Methodological Answer:

  • Solubility: Test in DMSO (primary stock) and dilute in PBS or cell culture media (<0.1% DMSO). Use sonication (30 min, 37°C) for hydrophobic derivatives .
  • Stability: Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C). Nitro groups may hydrolyze under basic conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer:

  • Hypothesis Testing: Check for tautomerism (e.g., thioxo ↔ thiol interconversion) using variable-temperature NMR. For example, thioxo signals may split at low temperatures due to hindered rotation .
  • Byproduct Identification: Use preparative TLC to isolate impurities. Compare HRMS and IR spectra (e.g., nitro group stretching at 1520 cm1^{-1}) to rule out oxidation byproducts .
  • Crystallography: If single crystals are obtainable, X-ray diffraction resolves conformational ambiguities (e.g., dihedral angles between aryl rings) .

Q. What strategies improve synthetic yields when scaling up for SAR studies?

  • Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps. Additives like TBAB (tetrabutylammonium bromide) enhance aryl halide reactivity .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 hr) and improve regioselectivity in cyclocondensation steps .
  • Process Analytical Technology (PAT): Use inline FTIR to monitor intermediate formation and adjust reagent addition rates dynamically .

Q. How can computational modeling predict bioactivity and guide structural modifications?

  • Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Prioritize substituents with high binding affinity (ΔG < −8 kcal/mol) .
  • QSAR Models: Train regression models on IC50_{50} data from analogs. Key descriptors include logP (optimal 2–3), polar surface area (<100 Å2^2), and H-bond acceptor count (3–5) .
  • MD Simulations: Assess conformational stability (RMSD <2 Å over 50 ns) to identify rigid regions for functionalization .

Q. What methodologies are suitable for analyzing metabolic degradation pathways?

  • Methodological Answer:

  • In Vitro Liver Microsomes: Incubate with CYP450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS. Look for demethylation (mass shift −14 Da) or nitro-reduction (mass shift −45 Da) .
  • Isotope Labeling: Synthesize 13C^{13}C-labeled analogs to track cleavage sites. For example, label the methyl group at position 6 to monitor demethylation .

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